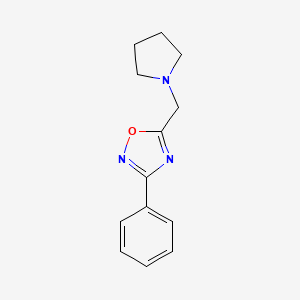
3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole, also known as PPOX, is a heterocyclic compound with potential applications in scientific research. This compound is synthesized using a straightforward method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and may have potential as a therapeutic agent for inflammatory diseases. 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has also been studied for its potential as an antitumor agent, with promising results in preclinical studies. Additionally, 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been studied for its potential as a fluorescent probe for imaging applications.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been shown to have anti-inflammatory and antitumor effects in preclinical studies. It has been shown to inhibit the production of inflammatory mediators and to induce apoptosis in cancer cells. Additionally, 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been shown to have fluorescent properties, making it a potential tool for imaging applications.
Advantages and Limitations for Lab Experiments
One advantage of 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole is its simple synthesis method and high purity yield. Additionally, 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been shown to have potential applications in anti-inflammatory and antitumor research. However, one limitation of 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole is its limited solubility in water, which may limit its use in certain experiments.
Future Directions
For 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole research include further exploration of its mechanism of action and potential therapeutic applications. Additionally, 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole may have potential as a fluorescent probe for imaging applications, and further research in this area is warranted. Finally, the development of 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole analogs may lead to compounds with improved solubility and efficacy.
Synthesis Methods
The synthesis of 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole involves the reaction of 1-phenyl-1H-pyrrole-2-carbaldehyde with hydrazine hydrate, followed by reaction with ethyl chloroacetate to form the intermediate compound. The intermediate is then reacted with potassium hydroxide and acetic anhydride to produce 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole. This method is simple, efficient, and yields high purity 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole.
properties
IUPAC Name |
3-phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-6-11(7-3-1)13-14-12(17-15-13)10-16-8-4-5-9-16/h1-3,6-7H,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHSEZRMZBDOHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B7564987.png)
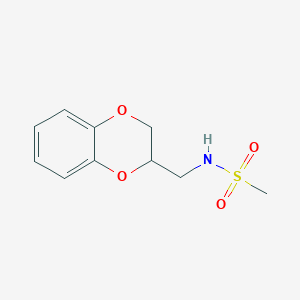
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7564992.png)
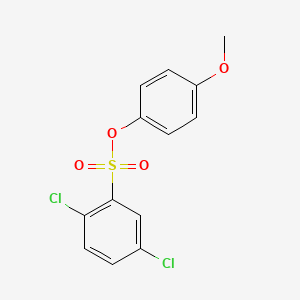
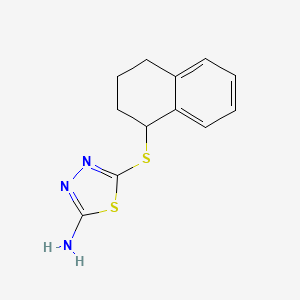
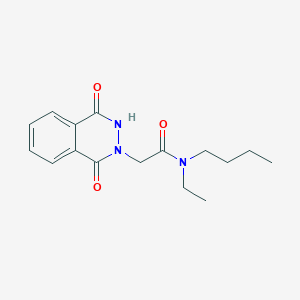

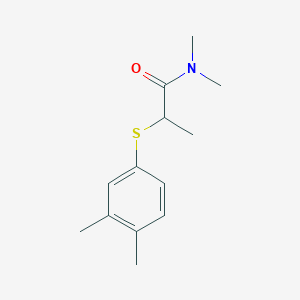

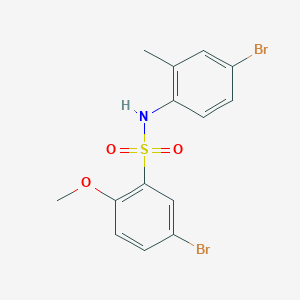
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B7565054.png)
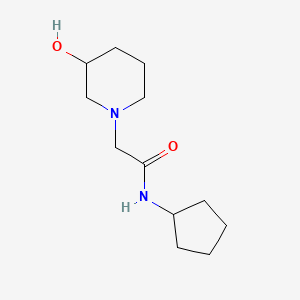
![2-[1-methyl-2,4-dioxo-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-3-yl]-N,N-bis(prop-2-enyl)acetamide](/img/structure/B7565079.png)
